Ethyl 3-(4-methylpiperazin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylpiperazin-1-yl)butanoate is an organic compound with the molecular formula C11H22N2O2 It is a derivative of butanoic acid and contains a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromobutanoate with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification methods to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives .
Scientific Research Applications
Ethyl 3-(4-methylpiperazin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methylpiperazin-1-yl)butanoate: Similar structure but with a different substitution pattern on the butanoate moiety.
Ethyl 3-(4-ethylpiperazin-1-yl)butanoate: Contains an ethyl group instead of a methyl group on the piperazine ring.
Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Shorter carbon chain in the ester moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
Ethyl 3-(4-methylpiperazin-1-yl)butanoate is a compound that belongs to the piperazine derivatives class, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C13H22N2O2. Its structure includes:
- An ethyl ester group.
- A butanoate chain.
- A piperazine ring substituted with a methyl group.
These structural features contribute to its solubility and interaction with biological targets.
Piperazine derivatives, including this compound, exhibit various mechanisms of action:
- Neurotransmitter Receptor Interaction : These compounds often interact with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing mood and cognition.
- Cytotoxic Activity : Similar compounds have shown anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that certain piperazine derivatives can induce apoptosis through caspase activation and cell cycle arrest.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibitory activity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Neuropharmacological Effects
Another study explored the effects of this compound on animal models exhibiting anxiety-like behaviors. Administration of this compound resulted in reduced anxiety levels, suggesting its potential as an anxiolytic agent. The study highlighted its interaction with serotonin receptors as a possible mechanism.
Research Findings
Recent research findings indicate that this compound's efficacy may be enhanced through structural modifications. For instance, substituting different functional groups on the piperazine ring has yielded derivatives with improved potency against specific cancer types and enhanced selectivity for neurotransmitter receptors.
Properties
IUPAC Name |
ethyl 3-(4-methylpiperazin-1-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)9-10(2)13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUPNFLNHXMRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.